molecular formula C9H15NO B14064691 (1-((2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclopropyl)methanol

(1-((2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclopropyl)methanol

Cat. No.: B14064691
M. Wt: 153.22 g/mol
InChI Key: CNDCQSCOLFBSFY-UHFFFAOYSA-N
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Description

(1-((2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclopropyl)methanol is a compound that features a cyclopropyl group attached to a methanol moiety, with a pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with a pyrrole derivative under specific conditions. One common method involves the use of a base to deprotonate the cyclopropylmethanol, followed by nucleophilic substitution with a pyrrole derivative . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

(1-((2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclopropyl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as halides or amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclopropylcarboxylic acid, while reduction can yield cyclopropylmethanol derivatives .

Scientific Research Applications

Chemistry

In chemistry, (1-((2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclopropyl)methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for biochemical studies .

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. The presence of the pyrrole ring system is known to confer various biological activities, including antimicrobial and anticancer properties .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other high-performance applications .

Mechanism of Action

The mechanism of action of (1-((2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pyrrole ring system is known to interact with nucleophilic sites on proteins and nucleic acids, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1-((2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclopropyl)methanol lies in its combination of a cyclopropyl group with a pyrrole ring system and a hydroxyl group. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

[1-(2,5-dihydropyrrol-1-ylmethyl)cyclopropyl]methanol

InChI

InChI=1S/C9H15NO/c11-8-9(3-4-9)7-10-5-1-2-6-10/h1-2,11H,3-8H2

InChI Key

CNDCQSCOLFBSFY-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN2CC=CC2)CO

Origin of Product

United States

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